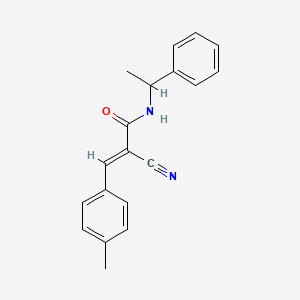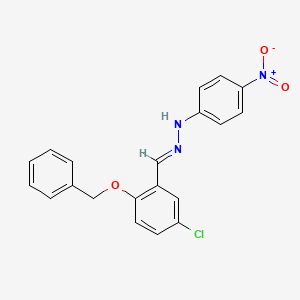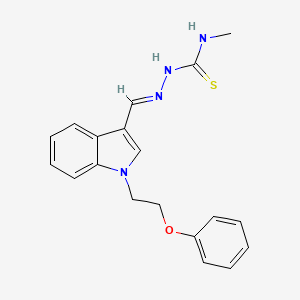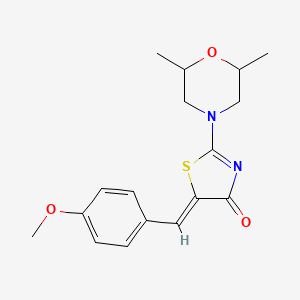
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide, also known as CPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. CPEA belongs to the class of acrylamide derivatives and has a molecular weight of 329.4 g/mol.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the modulation of various signaling pathways in cells. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to inhibit the activity of enzymes involved in the PI3K/Akt and MAPK pathways, which are important for cell survival and proliferation. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis in cancer cells. In addition, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to have various biochemical and physiological effects in cells. Studies have shown that 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells, as well as inhibits the production of pro-inflammatory cytokines and chemokines. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to have antioxidant and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has several advantages as a research tool, including its potent antitumor activity, ability to induce cell cycle arrest and apoptosis, and inhibition of pro-inflammatory cytokines and chemokines. However, there are also some limitations to using 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide in lab experiments. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the research on 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide. One direction is to investigate the potential applications of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide to improve its yield and purity. Further studies are also needed to investigate the in vivo pharmacokinetics and toxicity of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide, which will be important for its potential applications in drug development. Overall, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has significant potential as a research tool and as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the reaction of 4-methylacetophenone, benzylamine, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product through a Michael addition reaction. The yield of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been investigated for its potential applications in various scientific research areas. One of the most promising applications of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide is in the development of new drugs for the treatment of cancer. Studies have shown that 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has also been investigated for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
properties
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-10-16(11-9-14)12-18(13-20)19(22)21-15(2)17-6-4-3-5-7-17/h3-12,15H,1-2H3,(H,21,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHYFCGXOFSAR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)


![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)